molecular formula C9H8Cl2FNO3 B8617994 Ethyl [(3,5-dichloro-6-fluoropyridin-2-yl)oxy]acetate CAS No. 62270-93-3

Ethyl [(3,5-dichloro-6-fluoropyridin-2-yl)oxy]acetate

Cat. No. B8617994
CAS RN: 62270-93-3
M. Wt: 268.07 g/mol
InChI Key: TUZQQCNLYHIQSA-UHFFFAOYSA-N
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Patent
US04180395

Procedure details

A solution was prepared by dissolving 6.9 grams (0.3 mole) of sodium metal in 700 milliliters of 95 percent ethanol. To this solution was added with stirring 54.5 grams (0.3 mole) of 3,5-dichloro-6-fluoro-2-pyridinol. Thereafter 58.5 grams (0.35 mole) of ethyl bromoacetate was added and the mixture refluxed for 5 hours. At the completion of the reaction, the ethanol was distilled off and the residue poured into water. The solid which precipitated was filtered off and taken up in hexane and dried with activated carbon and anhydrous sodium sulfate. The mixture was filtered and the hexane removed and the ethyl-(3,5-dichloro-6-fluoro-2-pyridyloxy) acetate product was recovered by distillation. The product was a white waxy solid which boiled at 135°-170° C. (M.P. 63.5°-64° C.)
Quantity
6.9 g
Type
reactant
Reaction Step One
Quantity
700 mL
Type
solvent
Reaction Step One
Quantity
54.5 g
Type
reactant
Reaction Step Two
Quantity
58.5 g
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Na].[Cl:2][C:3]1[C:4]([OH:11])=[N:5][C:6]([F:10])=[C:7]([Cl:9])[CH:8]=1.Br[CH2:13][C:14]([O:16][CH2:17][CH3:18])=[O:15]>C(O)C>[CH2:17]([O:16][C:14](=[O:15])[CH2:13][O:11][C:4]1[C:3]([Cl:2])=[CH:8][C:7]([Cl:9])=[C:6]([F:10])[N:5]=1)[CH3:18] |^1:0|

Inputs

Step One
Name
Quantity
6.9 g
Type
reactant
Smiles
[Na]
Name
Quantity
700 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
54.5 g
Type
reactant
Smiles
ClC=1C(=NC(=C(C1)Cl)F)O
Step Three
Name
Quantity
58.5 g
Type
reactant
Smiles
BrCC(=O)OCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
A solution was prepared
ADDITION
Type
ADDITION
Details
To this solution was added
TEMPERATURE
Type
TEMPERATURE
Details
the mixture refluxed for 5 hours
Duration
5 h
CUSTOM
Type
CUSTOM
Details
At the completion of the reaction
DISTILLATION
Type
DISTILLATION
Details
the ethanol was distilled off
ADDITION
Type
ADDITION
Details
the residue poured into water
CUSTOM
Type
CUSTOM
Details
The solid which precipitated
FILTRATION
Type
FILTRATION
Details
was filtered off
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried with activated carbon and anhydrous sodium sulfate
FILTRATION
Type
FILTRATION
Details
The mixture was filtered
CUSTOM
Type
CUSTOM
Details
the hexane removed
DISTILLATION
Type
DISTILLATION
Details
the ethyl-(3,5-dichloro-6-fluoro-2-pyridyloxy) acetate product was recovered by distillation

Outcomes

Product
Name
Type
Smiles
C(C)OC(COC1=NC(=C(C=C1Cl)Cl)F)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.